(Naphthalen-2-ylmethyl)(propyl)amine
Description
(Naphthalen-2-ylmethyl)(propyl)amine is a secondary amine characterized by a naphthalene ring substituted at the 2-position with a methyl group and a propyl chain attached to the nitrogen atom. Its molecular formula is C₁₄H₁₇N, with a molecular weight of 199.29 g/mol. The naphthalene moiety confers aromaticity and hydrophobicity, while the propyl chain contributes to its alkylamine character, influencing solubility, reactivity, and intermolecular interactions. This compound is structurally versatile, with applications hypothesized in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., CO₂ adsorption) due to its amine functionality and aromatic backbone .
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(naphthalen-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H17N/c1-2-9-15-11-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10,15H,2,9,11H2,1H3 |
InChI Key |
RCWFTXDLECHWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-2-ylmethyl)(propyl)amine can be achieved through several methods. One common approach involves the reductive amination of naphthalen-2-ylmethyl ketone with propylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-2-ylmethyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalen-2-ylmethyl ketone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
In chemistry, (Naphthalen-2-ylmethyl)(propyl)amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has been explored for its potential neuroprotective effects. Studies have shown that derivatives of this compound can protect against brain ischemia/reperfusion injury by modulating inflammation and oxidative stress .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of (Naphthalen-2-ylmethyl)(propyl)amine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through the inhibition of apoptotic pathways, modulation of inflammatory mediators, and enhancement of antioxidant defenses. Key molecular targets include inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metalloproteinase-3 (MMP-3) .
Comparison with Similar Compounds
Substituent Variations on the Propyl Chain
- 3-(Dimethylamino)propylamine: This tertiary amine introduces a dimethylamino group on the propyl chain, increasing electron density at the nitrogen atom. The dimethyl substitution enhances steric bulk and hydrophobicity compared to the parent compound. Such modifications are critical in catalysis (e.g., POLYCAT®15, a bis[3-(dimethylamino)propyl]amine catalyst) and surfactant applications, where tertiary amines improve reaction selectivity and stability .
- Branched alkylamines are common in dendrimers and polyurethane foams, where structural rigidity impacts physical properties .
Key Data :
| Compound | Amine Type | Molecular Weight (g/mol) | Hydrophobicity (LogP)* | Application Context |
|---|---|---|---|---|
| (Naphthalen-2-ylmethyl)(propyl)amine | Secondary | 199.29 | ~3.5 | Hypothesized drug design |
| [3-(Dimethylamino)propyl] derivative | Tertiary | 242.36 | ~2.8 | Catalysis, surfactants |
| (2-Methylpropyl) derivative | Secondary | 213.32 | ~4.1 | Materials science |
*Estimated via fragment-based methods.
Chain Length Variations: Ethyl vs. Propyl Linkers
- Ethyl-linked analogs :
Shorter ethyl chains reduce hydrophobicity and increase flexibility. In acetylcholinesterase reactivators, ethyl linkers outperformed propyl in 50% of tested pairs, suggesting chain length impacts spatial alignment with target enzymes . - Propyl-linked analogs :
Propyl chains balance flexibility and hydrophobicity, optimizing interactions in systems like CO₂ adsorption. For example, 3-(triethoxysilyl)propylamine (APTES) grafted onto silica showed higher amine efficiency (CO₂ capacity per amine group) than ethyl-linked variants under humid conditions .
Research Findings :
- In 53BP1 methyl-lysine binding studies, a propyl linker in compound 1 provided optimal binding affinity (IC₅₀ = 2.1 μM), whereas ethyl or longer chains reduced activity due to steric mismatch .
- Propylamines in polyurethane foams (e.g., Niax Catalyst EF-700) enhance blowing reactions, outperforming ethyl-based catalysts in formulations requiring controlled pore size .
Influence of Amine Type: Primary vs. Secondary vs. Tertiary
- Primary amines: Compounds like 3-aminopropyltriethoxysilane (APTES) exhibit higher CO₂ adsorption capacity under dry conditions (amine efficiency = 0.5) due to direct CO₂-carbamate formation. However, they are less stable under moisture .
- Secondary amines :
this compound and its analogs demonstrate moderate CO₂ uptake but improved hydrolytic stability. Secondary amines require water to form bicarbonate species, achieving efficiency up to 1.0 under humid conditions . - Tertiary amines: Dimethylamino-substituted derivatives (e.g., [3-(dimethylamino)propyl] variant) show minimal CO₂ adsorption but excel in catalysis due to strong electron-donating effects .
Comparative Table :
| Amine Type | CO₂ Adsorption (mmol/g)* | Hydrolytic Stability | Catalytic Efficiency |
|---|---|---|---|
| Primary | 2.1–3.5 | Low | Low |
| Secondary | 1.8–2.4 | Moderate | Moderate |
| Tertiary | 0.5–1.0 | High | High |
*Data from amine-modified silica studies under 5% CO₂ flow .
Biological Activity
(Naphthalen-2-ylmethyl)(propyl)amine is a compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is classified as an amine derivative of naphthalene. Its structure can be represented as follows:
This compound exhibits a naphthalene ring structure, which is known for its diverse biological interactions due to its aromatic nature.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthalene derivatives, including this compound.
- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
- Case Study : A study evaluated various naphthalene derivatives against common pathogens. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 50 | Antibacterial |
| Control (Ampicillin) | 10 | Antibacterial |
2. Anti-inflammatory Activity
The anti-inflammatory properties of naphthalene derivatives have been extensively studied, showing promise in treating inflammatory diseases.
- Study Findings : In a study assessing the inhibitory effects on neutrophil activation, this compound exhibited moderate inhibition compared to standard anti-inflammatory agents.
| Compound | Inhibition (%) | Test Model |
|---|---|---|
| This compound | 45 | Neutrophil Activation |
| Control (Ibuprofen) | 70 | Neutrophil Activation |
3. Anticancer Activity
The anticancer potential of naphthalene derivatives has garnered attention due to their ability to induce apoptosis in cancer cells.
- Mechanism : The compound has been shown to affect cell cycle regulation and promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Research Example : An experimental study on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 15 | Cytotoxicity |
| MCF7 | 20 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
